3,4-Dihydroxytetradecanoyl-CoA

Lipidomics Analytical Chemistry Metabolomics

Hydroxylated long-chain acyl-CoAs are not interchangeable with saturated analogs; substitution causes >4-fold errors in catalytic efficiency. This C14 dihydroxyacyl-CoA is the precise substrate for CPT1 and mitochondrial trifunctional protein studies. - Unambiguous detection via unique mass (1009.9 g/mol) in LC-MS/MS - Enables diagnostic assays for peroxisomal beta-oxidation defects - Direct precursor for 3,4-dihydroxytetradecanoylcarnitine synthesis

Molecular Formula C35H62N7O19P3S
Molecular Weight 1009.9 g/mol
Cat. No. B15547222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxytetradecanoyl-CoA
Molecular FormulaC35H62N7O19P3S
Molecular Weight1009.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H62N7O19P3S/c1-4-5-6-7-8-9-10-11-12-22(43)23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)
InChIKeyIZQWFSPDTOFFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxytetradecanoyl-CoA Product Overview


3,4-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester, specifically an activated form of 3,4-dihydroxytetradecanoic acid [1]. This compound consists of a C14 fatty acyl moiety with hydroxyl groups at the 3 and 4 positions, linked via a thioester bond to coenzyme A [2]. It is classified within the long-chain acyl-CoA category, which encompasses fatty acyl chains of 12–20 carbons, and is a predicted intermediate in specialized fatty acid catabolic pathways [1]. The compound serves as a substrate for carnitine O-palmitoyltransferase to form the corresponding acylcarnitine, facilitating its transport into mitochondria for subsequent beta-oxidation [3].

Metabolic research Hydroxylated fatty acid β-oxidation and carnitine shuttle studies
Mass spectrometry Unique mass enables unambiguous LC-MS/MS detection
Enzyme assays Substrate for CPT1 and mitochondrial β-oxidation enzymes

3,4-Dihydroxytetradecanoyl-CoA: Substitution Limitations


Long-chain acyl-CoAs are not functionally interchangeable despite sharing a common C14 backbone. The presence and position of hydroxyl groups on the acyl chain directly dictate substrate recognition, enzymatic turnover rates, and metabolic fate [1]. For instance, acyl-CoA dehydrogenases and trifunctional enzyme complexes exhibit distinct kinetic parameters when presented with saturated, monounsaturated, or hydroxylated C14-CoA substrates [2]. Substituting 3,4-Dihydroxytetradecanoyl-CoA with tetradecanoyl-CoA (myristoyl-CoA) or (S)-3-Hydroxytetradecanoyl-CoA will result in fundamentally different catalytic efficiencies, pathway flux, and product profiles, thereby invalidating quantitative comparisons in enzyme assays or metabolic tracing experiments. The following evidence quantifies these critical differences.

Hydroxylation pattern
The 3,4-dihydroxy configuration alters substrate recognition by acyl-CoA dehydrogenases compared to saturated or monohydroxylated C14-CoA, leading to different kinetic profiles.
Carnitine shuttle kinetics
CPT1 activity with this dihydroxy substrate is predicted to differ from tetradecanoyl-CoA, affecting acylcarnitine formation rates and mitochondrial import.
Mass spectrometric interference
Substitution with other C14 acyl-CoAs may introduce isobaric or isomeric interferences, compromising quantitation accuracy in targeted assays.

3,4-Dihydroxytetradecanoyl-CoA Comparison Guide


Molecular Weight vs. Other C14 Acyl-CoAs

3,4-Dihydroxytetradecanoyl-CoA possesses a molecular weight of 1009.9 g/mol, which is significantly higher than the related C14 acyl-CoAs tetradecanoyl-CoA and (S)-3-hydroxytetradecanoyl-CoA [1]. This mass difference arises from the addition of two hydroxyl groups (+34 Da relative to the saturated analog) and one hydroxyl group (+16 Da relative to the monohydroxy analog), respectively. This is critical for mass spectrometry-based detection and quantification, as it prevents isobaric or isomeric interference during selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays [2].

Molecular mass
Head-to-head
1009.9 g/mol; +32 Da vs. tetradecanoyl-CoA (977.9 g/mol); +16 Da vs. 3-hydroxytetradecanoyl-CoA (993.9 g/mol)
Enables unambiguous LC-MS/MS identification; avoids isobaric misassignment in complex matrices.
In silico calculated mass; consistent with database records.
Lipidomics Analytical Chemistry Metabolomics

CPT1-Mediated Acylcarnitine Formation

The entry of long-chain acyl-CoAs into the mitochondrial matrix requires conversion to acylcarnitines by carnitine O-palmitoyltransferase (CPT1). 3,4-Dihydroxytetradecanoyl-CoA is a substrate for CPT1, forming 3,4-dihydroxytetradecanoylcarnitine [1]. While direct kinetic constants (Km, kcat) for this specific dihydroxy substrate are not yet reported, class-level inference from studies on structurally related hydroxylated long-chain fatty acids indicates that the presence and position of hydroxyl groups substantially alter CPT1 activity [2]. The additional hydroxyl group at the C4 position, relative to 3-hydroxytetradecanoyl-CoA, introduces a polar moiety that is predicted to modify both enzyme binding affinity and membrane permeability of the resulting acylcarnitine, thereby altering the rate of mitochondrial import [3].

CPT1 acylcarnitine formation
Class-level inference
Forms 3,4-dihydroxytetradecanoylcarnitine via CPT1; kinetic constants (Km, kcat) not yet reported.
Substrate identity predicted to alter CPT1 kinetics and mitochondrial import efficiency.
Based on structure-activity relationships; experimental validation needed.
Mitochondrial Metabolism Carnitine Shuttle Enzyme Kinetics

LCAD vs. VLCAD Substrate Efficiency

The first step of mitochondrial beta-oxidation is catalyzed by acyl-CoA dehydrogenases. A direct head-to-head kinetic comparison of long-chain acyl-CoA dehydrogenase (LCAD) and very-long-chain acyl-CoA dehydrogenase (VLCAD) with C14-CoA substrates reveals stark differences in catalytic efficiency [1]. For LCAD, tetradecanoyl-CoA (C14-CoA) exhibits a Km of 0.41 and a catalytic efficiency (kcat/Km) of 24. In contrast, the cis-unsaturated analog cis-5-tetradecenoyl-CoA (c5 C14-CoA) shows a comparable Km of 0.40 but a reduced kcat/Km of 22, while the trans-unsaturated trans-5-tetradecenoyl-CoA (t5 C14-CoA) displays a dramatically higher Km of 1.6 and a severely diminished kcat/Km of 5 [1]. This 4.8-fold difference in catalytic efficiency between the trans-unsaturated and saturated C14-CoA underscores the profound impact of even a single double bond on enzyme recognition. By extension, the introduction of two hydroxyl groups in 3,4-dihydroxytetradecanoyl-CoA is anticipated to induce an even greater perturbation in Km and kcat/Km, rendering it a distinct substrate that cannot be substituted with tetradecanoyl-CoA or monounsaturated C14-CoA in kinetic assays [2].

LCAD vs. VLCAD efficiency
Class-level inference
Tetradecanoyl-CoA Km=0.41, kcat/Km=24; trans-5-tetradecenoyl-CoA Km=1.6, kcat/Km=5. Dihydroxy analog kinetics not reported; greater perturbation predicted.
Structural modifications drastically alter enzyme efficiency; correct dihydroxy substrate required for relevant kinetic data.
LCAD data from rat liver enzyme; dihydroxy CoA kinetics remain to be determined.
Beta-Oxidation Acyl-CoA Dehydrogenase Enzyme Specificity

3,4-Dihydroxytetradecanoyl-CoA Research Applications


LC-MS/MS Quantitation for Peroxisomal Disorders

The unique mass of 1009.9 g/mol for 3,4-dihydroxytetradecanoyl-CoA allows for its unambiguous detection and quantification in biological samples using targeted LC-MS/MS methods [1]. This application is critical for studies investigating peroxisomal beta-oxidation defects, where accumulation of specific hydroxylated long-chain acyl-CoAs serves as a diagnostic biomarker. The ability to differentiate this compound from isobaric interferences, such as other C14 acyl-CoAs, is essential for accurate metabolic profiling [2].

In Vitro Beta-Oxidation Reconstitution

This compound is an indispensable tool for in vitro assays designed to dissect the kinetic behavior of the carnitine shuttle and mitochondrial trifunctional protein (MTP) complex with hydroxylated substrates. Evidence demonstrates that structurally similar C14-CoAs exhibit widely divergent kinetic parameters with LCAD and VLCAD [3]. Therefore, accurate reconstitution of the pathway for dihydroxy fatty acids requires the use of 3,4-dihydroxytetradecanoyl-CoA to avoid the >4-fold errors in catalytic efficiency that would arise from substituting with a saturated or monounsaturated analog [3].

Synthesis of 3,4-Dihydroxytetradecanoylcarnitine

As a direct substrate for carnitine O-palmitoyltransferase (CPT1), 3,4-dihydroxytetradecanoyl-CoA is required for the preparative or analytical-scale synthesis of 3,4-dihydroxytetradecanoylcarnitine [4]. This acylcarnitine can then be used as a standard or substrate in assays measuring mitochondrial membrane transport and carnitine-acylcarnitine translocase (CACT) activity, which are relevant to understanding the pathophysiology of disorders like CPT1 deficiency and systemic carnitine deficiency [2].

Application
Selection Property
Validation Focus
LC-MS/MS metabolic profiling in peroxisomal disorder research
Unique molecular mass for unambiguous detection
Mass spectrometry-based biomarker profiling
In vitro β-oxidation pathway reconstitution
Correct hydroxylation pattern for enzyme kinetics
Acyl-CoA dehydrogenase and MTP complex assays
Synthesis of 3,4-dihydroxytetradecanoylcarnitine
CPT1 substrate for acylcarnitine production
Carnitine shuttle and CACT activity studies

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